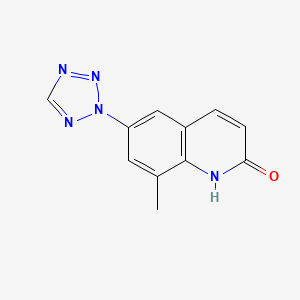
1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H13BrO4. This compound is characterized by the presence of bromine, methoxy, and methoxymethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene typically involves the bromination of 3,4-dimethoxy-2-methoxymethoxy-benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to ensure selective bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium or potassium salts of the nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the methoxy groups would produce aldehydes or acids.
Applications De Recherche Scientifique
1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals or agrochemicals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into the compound’s derivatives may lead to the discovery of new drugs or treatments for diseases. Its structural features make it a candidate for medicinal chemistry studies.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity allows for the modification of existing materials to enhance their performance.
Mécanisme D'action
The mechanism of action of 1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene depends on its specific application and the reactions it undergoes. In general, the bromine atom and methoxy groups play key roles in its reactivity. The bromine atom can act as a leaving group in substitution reactions, while the methoxy groups can participate in oxidation or reduction reactions. The compound’s molecular targets and pathways are determined by the nature of the reactions and the specific derivatives formed.
Comparaison Avec Des Composés Similaires
1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3,4-dimethoxybenzene: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
This compound: Similar in structure but may have different reactivity due to the position of the methoxymethoxy group.
Propriétés
Formule moléculaire |
C10H13BrO4 |
|---|---|
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
1-bromo-3,4-dimethoxy-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13BrO4/c1-12-6-15-9-7(11)4-5-8(13-2)10(9)14-3/h4-5H,6H2,1-3H3 |
Clé InChI |
QUTMGIRQMRNOOA-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=CC(=C1OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine-8-carbaldehyde](/img/structure/B8311112.png)

![Tert-butyl 4-(7-bromothieno[3,2-d]pyrimidin-4-yloxy)piperidine-1-carboxylate](/img/structure/B8311121.png)




